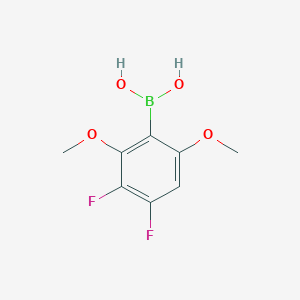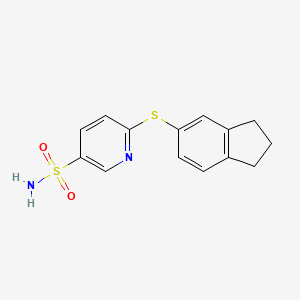
6-((2,3-Dihydro-1H-inden-5-yl)thio)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((2,3-Dihydro-1H-inden-5-yl)thio)pyridine-3-sulfonamide is a complex organic compound that features a unique combination of an indene moiety and a pyridine sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2,3-Dihydro-1H-inden-5-yl)thio)pyridine-3-sulfonamide typically involves the following steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation: The indene derivative is then reacted with a thiol compound to form the thioether linkage.
Pyridine Sulfonamide Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-((2,3-Dihydro-1H-inden-5-yl)thio)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to modify the sulfonamide group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified sulfonamide derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-((2,3-Dihydro-1H-inden-5-yl)thio)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mecanismo De Acción
The mechanism of action of 6-((2,3-Dihydro-1H-inden-5-yl)thio)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indene moiety may facilitate binding to hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Indene Derivatives: Compounds like indene-1-sulfonamide share structural similarities but may differ in their biological activity.
Pyridine Sulfonamides: Other pyridine sulfonamides may have different substituents on the pyridine ring, affecting their reactivity and applications.
Uniqueness
6-((2,3-Dihydro-1H-inden-5-yl)thio)pyridine-3-sulfonamide is unique due to the combination of the indene and pyridine sulfonamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic development.
Propiedades
Número CAS |
879353-60-3 |
|---|---|
Fórmula molecular |
C14H14N2O2S2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
6-(2,3-dihydro-1H-inden-5-ylsulfanyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C14H14N2O2S2/c15-20(17,18)13-6-7-14(16-9-13)19-12-5-4-10-2-1-3-11(10)8-12/h4-9H,1-3H2,(H2,15,17,18) |
Clave InChI |
SIUIUXXHMQPWPB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C=C(C=C2)SC3=NC=C(C=C3)S(=O)(=O)N |
Solubilidad |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-bromophenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14145793.png)

![(1S,2S,6R,8S)-4-[(1S)-1-chloroethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14145795.png)
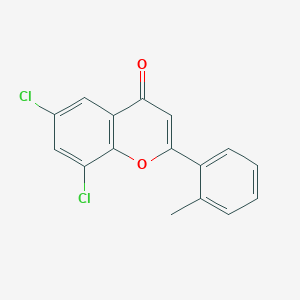
![5,5,5-Trifluoro-4-(([(2-nitrophenyl)sulfonyl]amino)methyl)pentanoic acid](/img/structure/B14145814.png)
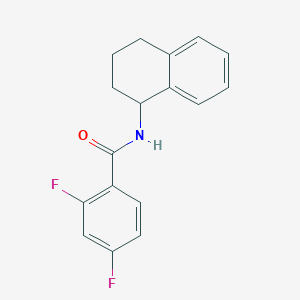
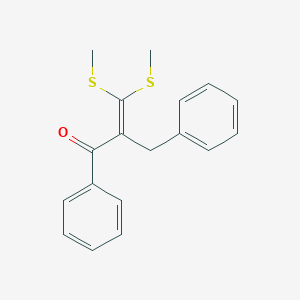
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14145826.png)
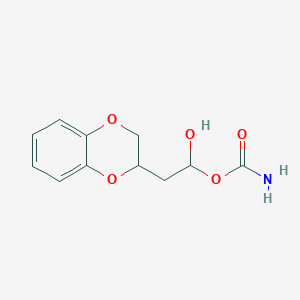
![N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(2-methyl-1,3-benzothiazol-6-yl)diazenyl]naphthalene-2-carboxamide](/img/structure/B14145837.png)
![2-{[(3-Nitrophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate](/img/structure/B14145842.png)
